molecular formula C20H18ClFN2O2S2 B2859141 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1207050-42-7

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Cat. No.: B2859141
CAS No.: 1207050-42-7
M. Wt: 436.94
InChI Key: BNXGSVJWDUBFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a complex organic compound that features a thiazole ring, a chlorobenzyl group, and a fluorophenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol group on the thiazole ring.

    Attachment of the Fluorophenoxyethyl Group: This step involves the reaction of the thiazole derivative with 2-(4-fluorophenoxy)ethylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Materials Science: Its properties are explored for potential use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring and the aromatic groups are likely involved in binding to target proteins or enzymes, affecting their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-chlorophenoxy)ethyl)acetamide
  • 2-(2-((3-bromobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Uniqueness

The presence of both the chlorobenzyl and fluorophenoxyethyl groups in 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide makes it unique compared to similar compounds

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S2/c21-15-3-1-2-14(10-15)12-27-20-24-17(13-28-20)11-19(25)23-8-9-26-18-6-4-16(22)5-7-18/h1-7,10,13H,8-9,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXGSVJWDUBFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.